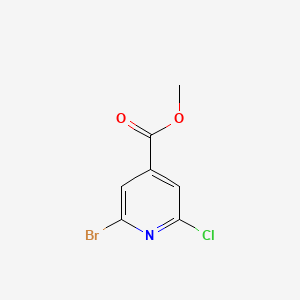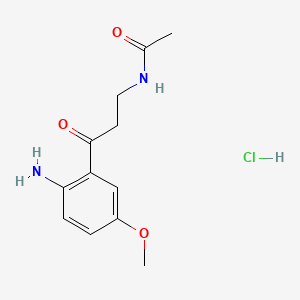
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (12): is a chemical compound with the molecular formula C4H9Na2O5P and a molecular weight of 214.06 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) typically involves the reaction of 2-ethoxyethanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:
-
Reaction of 2-Ethoxyethanol with Phosphoric Acid
Reagents: 2-Ethoxyethanol, Phosphoric Acid
Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure complete esterification.
Product: 2-Ethoxyethanol 1-(Dihydrogen Phosphate)
-
Neutralization with Sodium Hydroxide
Reagents: 2-Ethoxyethanol 1-(Dihydrogen Phosphate), Sodium Hydroxide
Conditions: The reaction mixture is neutralized with sodium hydroxide to form the sodium salt.
Product: 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2-ethoxyethanol and phosphoric acid.
Substitution: The sodium ions can be replaced by other cations in substitution reactions.
Oxidation and Reduction: The ethoxy group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Substitution: Various metal salts
Oxidation: Oxidizing agents such as potassium permanganate
Reduction: Reducing agents such as lithium aluminum hydride
Major Products Formed
Hydrolysis: 2-Ethoxyethanol, Phosphoric Acid
Substitution: Corresponding metal salts
Oxidation: Oxidized derivatives of 2-ethoxyethanol
Reduction: Reduced derivatives of 2-ethoxyethanol
科学的研究の応用
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) is widely used in scientific research due to its unique properties . Some of its applications include:
Proteomics Research: Used as a biochemical reagent in the study of proteins and their functions.
Chemical Synthesis: Serves as a building block in the synthesis of more complex molecules.
Biological Studies: Utilized in various biological assays and experiments.
Industrial Applications: Employed in the formulation of specialized industrial products.
作用機序
The mechanism of action of 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) involves its interaction with specific molecular targets and pathways. The compound can act as a phosphate donor in biochemical reactions, influencing various metabolic pathways. It can also interact with proteins and enzymes, affecting their activity and function .
類似化合物との比較
Similar Compounds
- 2-Methoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt
- 2-Propoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt
- 2-Butoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt
Uniqueness
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain applications where other similar compounds may not be as effective.
特性
CAS番号 |
1229236-93-4 |
|---|---|
分子式 |
C4H9O5P-2 |
分子量 |
168.085 |
IUPAC名 |
2-ethoxyethyl phosphate |
InChI |
InChI=1S/C4H11O5P/c1-2-8-3-4-9-10(5,6)7/h2-4H2,1H3,(H2,5,6,7)/p-2 |
InChIキー |
WSOZRQWKNKJOIA-UHFFFAOYSA-L |
SMILES |
CCOCCOP(=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)





